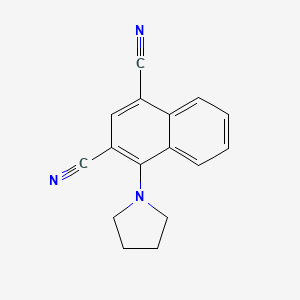
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a naphthalene core. One common method is the radical difluoromethylation and trifluoromethylation of naphthalene derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient and controlled introduction of the fluorinated groups. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated groups to their corresponding hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
7-(Difluoromethyl)naphthalene: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
1,7-Bis(trifluoromethyl)naphthalene: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene.
Uniqueness
The combination of both difluoromethyl and trifluoromethyl groups in this compound imparts unique properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H7F5 |
|---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
7-(difluoromethyl)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H |
InChI-Schlüssel |
QDYKJJADOBJRBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)




![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
